
2-(Chloromethyl)pyridine hydrochloride
Overview
Description
2-(Chloromethyl)pyridine hydrochloride (CAS No. 6959-47-3) is an aromatic heterocyclic compound with the molecular formula C₆H₇Cl₂N and a molecular weight of 164.03 g/mol . It consists of a pyridine ring substituted with a chloromethyl (-CH₂Cl) group at the 2-position and is stabilized as a hydrochloride salt. This compound is widely used as a synthon in organic synthesis, particularly for introducing pyridylmethyl groups into target molecules in pharmaceuticals, agrochemicals, and coordination chemistry .
Key properties include:
- Purity: ≥97% (industrial grade)
- Appearance: White to off-white crystalline solid
- Solubility: Highly soluble in water and polar solvents due to its ionic nature .
Its reactivity stems from the electrophilic chloromethyl group, which participates in nucleophilic substitution reactions. This makes it a precursor for ligands in catalysis and intermediates in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)pyridine hydrochloride involves several steps:
Oxidation of 2-methylpyridine: 2-methylpyridine reacts with hydrogen peroxide in the presence of acetic acid to form N-oxide 2-methylpyridine.
Formation of 2-pyridylcarbinol acetate: N-oxide 2-methylpyridine reacts with glacial acetic acid to generate 2-pyridylcarbinol acetate.
Hydrolysis to 2-pyridinemethanol: 2-pyridylcarbinol acetate is hydrolyzed to obtain 2-pyridinemethanol.
Chlorination: 2-pyridinemethanol reacts with thionyl chloride to produce this compound.
Industrial Production Methods
In industrial settings, this compound is produced by mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate. The mixture is heated to 58-60°C, and chlorine gas is introduced under light irradiation. The temperature is maintained at 60-65°C, and the reaction is monitored using gas chromatography. The product is then distilled and reacted with hydrochloric acid to form the final compound .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Alkylation Reactions: It is used as a reagent in base-catalyzed alkylation reactions.
Common Reagents and Conditions
Base-Catalyzed Alkylation: It is used in the alkylation of p-tert-butylcalixarene and p-tert-butylcalixarene in dimethylformamide (DMF).
Formation of Complexes: It is involved in the synthesis of gadolinium diethylenetriaminepentaacetic acid bisamide complex, a zinc-sensitive magnetic resonance imaging contrast agent.
Major Products
Pyridyloxiranes: Reaction with ketones provides pyridyloxiranes.
Pyridylaziridines: Reaction with imines yields pyridylaziridines.
Scientific Research Applications
Chemical Synthesis Applications
1. Synthesis of Complex Molecules
2-(Chloromethyl)pyridine hydrochloride is widely used as a reagent in the synthesis of complex organic molecules. It serves as an electrophile in nucleophilic substitution reactions, facilitating the formation of various derivatives. For instance, it has been employed in the base-catalyzed alkylation of p-tert-butylcalixarene, demonstrating its utility in producing calixarene derivatives for supramolecular chemistry applications .
2. Coordination Compounds and Imaging Agents
The compound is also utilized in synthesizing coordination compounds, notably Gd3+ diethylenetriaminepentaacetic acid bisamide complex, which functions as a zinc-sensitive magnetic resonance imaging (MRI) contrast agent. This application underscores its importance in medical imaging and diagnostics .
Biological Research Applications
1. Toxicology Studies
Research indicates that this compound exhibits significant biological activity, including potential carcinogenic effects. A bioassay conducted by the National Cancer Institute revealed that the compound was administered to Fischer 344 rats and B6C3F1 mice over an extended period. Although there were no significant associations between compound administration and mortality, a trend was observed concerning subcutaneous fibromas in male rats . This raises concerns about its safety for human exposure.
2. Nematocidal Properties
In agricultural applications, this compound has demonstrated nematocidal properties, effectively inhibiting root knot development in tomato seedlings. This suggests its potential use as a pesticide in crop protection strategies.
Case Studies
Case Study 1: Carcinogenicity Assessment
A detailed study conducted by the National Toxicology Program assessed the carcinogenic potential of this compound using animal models. The study involved administering varying dosages to rats and mice over 99 weeks, followed by observation periods. While no significant tumor incidence was noted across most groups, there was a slight increase in fibromas among male rats, indicating the need for further investigation into long-term exposure risks .
Case Study 2: Agricultural Application
Research on the agricultural application of this compound highlighted its effectiveness against root-knot nematodes in tomato crops. The findings suggest that integrating this compound into pest management strategies could enhance crop resilience and yield.
Mechanism of Action
2-(Chloromethyl)pyridine hydrochloride acts as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This property makes it useful in various chemical reactions and synthesis processes .
Comparison with Similar Compounds
Below is a detailed comparison of 2-(chloromethyl)pyridine hydrochloride with structurally analogous pyridine derivatives, focusing on molecular features, reactivity, and applications.
Structural Analogues and Derivatives
Table 1: Comparative Analysis of Chloromethylpyridine Derivatives
Reactivity and Functional Group Influence
Electrophilicity: The chloromethyl group in this compound is more reactive than the methyl group in 2-picolyl chloride (CAS 4377-33-7) due to the electron-withdrawing effect of Cl, enhancing its suitability for SN2 reactions . Derivatives like 2-amino-4-(chloromethyl)pyridine hydrochloride exhibit dual reactivity: the amino group acts as a directing group in metal-catalyzed cross-couplings, while the chloromethyl group enables alkylation .
Steric and Electronic Effects :
- 5-(Chloromethyl)-2-methoxypyridine hydrochloride () has reduced electrophilicity at the chloromethyl site due to the electron-donating methoxy group at C2, slowing SN2 kinetics compared to the parent compound.
- Methyl-substituted derivatives (e.g., 2-(chloromethyl)-4-methylpyridine hydrochloride ) show increased steric hindrance, limiting their utility in bulky ligand systems .
Thieno-pyridine derivatives (e.g., 5-benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride) exhibit anti-inflammatory activity but lack the chloromethyl group’s synthetic versatility .
Biological Activity
2-(Chloromethyl)pyridine hydrochloride (CAS No. 6959-47-3) is an organic compound characterized by a pyridine ring with a chloromethyl group and a hydrochloride moiety. It is notable for its reactivity and has been utilized in various chemical syntheses. This article explores its biological activity, particularly its potential carcinogenicity, toxicity, and other biological effects based on diverse research findings.
- Molecular Formula : CHClN
- Molecular Weight : 164.03 g/mol
- Physical State : Corrosive solid, hygroscopic
- Reactivity : Acts as an electrophile in nucleophilic substitution reactions
Carcinogenicity Studies
A significant body of research has focused on the carcinogenic potential of this compound. The National Cancer Institute conducted a bioassay to evaluate its effects on Fischer 344 rats and B6C3F1 mice over a period of 99 weeks. The study administered two dosages: 150 mg/kg (high dose) and 75 mg/kg (low dose) for rats, and 250 mg/kg (high dose) and 125 mg/kg (low dose) for mice.
Key Findings :
- No significant increase in cancer incidence was observed in either species.
- A slight positive trend was noted regarding subcutaneous fibromas in male rats; however, this was not statistically significant.
- The study concluded that under the tested conditions, the compound was not carcinogenic to the tested animals .
Species | High Dose (mg/kg) | Low Dose (mg/kg) | Observation Period |
---|---|---|---|
Fischer 344 Rats | 150 | 75 | 6 weeks |
B6C3F1 Mice | 250 | 125 | 5 weeks |
Toxicological Effects
The compound has been associated with various toxicological effects:
- Body Weight Depression : A slight dose-related decrease in body weight was observed in mice, indicating potential toxicity at higher doses.
- Mortality Rates : No significant differences in mortality rates were found between treated groups and controls, suggesting that the compound may be tolerated well by the animals at the tested doses .
Nematocidal Properties
Recent studies have indicated that this compound exhibits nematocidal activity. It has been shown to effectively inhibit root knot nematode development in tomato seedlings, suggesting potential agricultural applications as a pesticide.
Case Studies and Applications
- Chemical Synthesis : The compound is frequently used as a reagent in organic synthesis due to its electrophilic nature. It has been involved in the synthesis of various derivatives, including tris(2-picolyl)phosphine oxide through reactions with red phosphorus .
- Genotoxic Impurity Analysis : Research has also focused on its role as a genotoxic impurity in pharmaceutical formulations, necessitating quantitative determination methods to ensure safety in active pharmaceutical ingredients .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-(Chloromethyl)pyridine hydrochloride via nucleophilic substitution?
- Methodology : The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols. Reactions are typically conducted in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (60–100°C). For example, reacting with primary amines yields secondary amines, while thiols produce thioethers. Ensure stoichiometric excess of the nucleophile (1.2–2.0 equivalents) to maximize yield .
Q. How can purity be assessed after synthesis?
- Methodology : Use a combination of techniques:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities.
- Titration : Acid-base titration to confirm HCl content.
- Melting Point Analysis : Compare observed melting range with literature values (e.g., PubChem 198.5 g/mol molecular weight) .
Q. What are standard protocols for purifying this compound?
- Methodology :
Wash : Use cold sodium hydroxide (0.1 M) to remove unreacted starting materials.
Recrystallization : Dissolve in hot ethanol, filter, and cool to −20°C for crystallization.
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for fine purification .
Advanced Research Questions
Q. How to resolve contradictions in reaction yields when varying nucleophiles?
- Methodology :
- Kinetic Analysis : Compare reaction rates using pseudo-first-order kinetics. For example, thiols may react faster than amines due to higher nucleophilicity.
- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., pyridine N-oxides from unintended oxidation) .
- Solvent Optimization : Test less polar solvents (e.g., THF) to reduce competing elimination pathways.
Q. What spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- 1H NMR : Peaks at δ 4.7–5.0 ppm (chloromethyl group) and δ 8.3–8.6 ppm (pyridine protons).
- FT-IR : Stretching vibrations at 680 cm⁻¹ (C-Cl) and 1590 cm⁻¹ (C=N).
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (e.g., chloromethyl at 2-position) .
Q. How to evaluate the compound’s cytotoxicity in vitro?
- Methodology :
- MTT Assay : Expose mammalian cell lines (e.g., HeLa) to 0–100 µM concentrations for 24–48 hours. Calculate IC50 using nonlinear regression (Mosmann, 1983 protocol) .
- Comparative Analysis : Benchmark against analogs like 4-(Chloromethyl)pyridine hydrochloride, which lacks dual chlorination and may show lower toxicity .
Q. Why do oxidation reactions yield inconsistent pyridine N-oxide ratios?
- Methodology :
- Redox Potential : Measure using cyclic voltammetry to identify optimal oxidizing agents (e.g., KMnO4 vs. mCPBA).
- pH Dependence : Conduct reactions at pH 7–9 to stabilize intermediates.
- Temperature Control : Maintain 0–5°C to suppress over-oxidation .
Properties
IUPAC Name |
2-(chloromethyl)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMRGPPMXHGKRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN.ClH, C6H7Cl2N | |
Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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Related CAS |
4377-33-7 (Parent) | |
Record name | 2-(Chloromethyl)pyridine hydrochloride | |
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DSSTOX Substance ID |
DTXSID1020308 | |
Record name | 2-(Chloromethyl)pyridine hydrochloride | |
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Molecular Weight |
164.03 g/mol | |
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Physical Description |
2-(chloromethyl)pyridine hydrochloride is an off-white chunky solid. (NTP, 1992), Off-white solid; [CAMEO] Off-white or tan crystalline powder; [MSDSonline] | |
Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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Record name | 2-(Chloromethyl)pyridine hydrochloride | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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CAS No. |
6959-47-3, 110656-58-1 | |
Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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Record name | Picolyl chloride hydrochloride | |
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Record name | 2-(Chloromethyl)pyridine hydrochloride | |
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Record name | Pyridine, (chloromethyl)-, hydrochloride | |
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Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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Record name | 2-(Chloromethyl)pyridine hydrochloride | |
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Record name | 2-(chloromethyl)pyridinium chloride | |
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Record name | 2-CHLOROMETHYLPYRIDINE HYDROCHLORIDE | |
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Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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Melting Point |
257 to 261 °F (NTP, 1992), 166-173 °C | |
Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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Retrosynthesis Analysis
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